

Comparative pharmacokinetic profile of Edaravone and its deuterated analog.

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Compound of Interest

Compound Name: Edaravone D5

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Comparative Pharmacokinetic Profile: Edaravone vs. its Deuterated Analog

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the pharmacokinetic profiles of the neuroprotective agent Edaravone and its theoretical deuterated analog. While extensive data exists for Edaravone, information on a deuterated version is limited in publicly available literature. Therefore, this comparison combines established pharmacokinetic parameters of Edaravone with the anticipated effects of deuteration based on established principles in medicinal chemistry.

Executive Summary

Edaravone, a free radical scavenger, is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. It undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation, leading to a relatively short elimination half-life. Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a common strategy in drug development to improve pharmacokinetic properties. Theoretically, a deuterated analog of Edaravone would exhibit a reduced rate of metabolism, leading to increased systemic exposure and a longer half-life. This could potentially translate to improved efficacy, reduced dosing frequency, and a better safety profile.

Pharmacokinetic Profiles: A Comparative Overview

The following tables summarize the key pharmacokinetic parameters for intravenous and oral Edaravone, alongside the projected profile of a deuterated analog.

Table 1: Single-Dose Pharmacokinetics of Intravenous Edaravone (60 mg)

Parameter	Value	Reference
Tmax (h)	End of infusion	[1]
Cmax (ng/mL)	~1195	[2]
AUC0-∞ (ng·h/mL)	~1738	[2]
Volume of Distribution (Vd) (L)	63.1	[3]
Terminal Elimination Half-life (t1/2) (h)	4.5 - 6.0	[1]
Total Clearance (CL) (L/h)	35.9	[3]

Table 2: Single-Dose Pharmacokinetics of Oral Edaravone Suspension (105 mg)

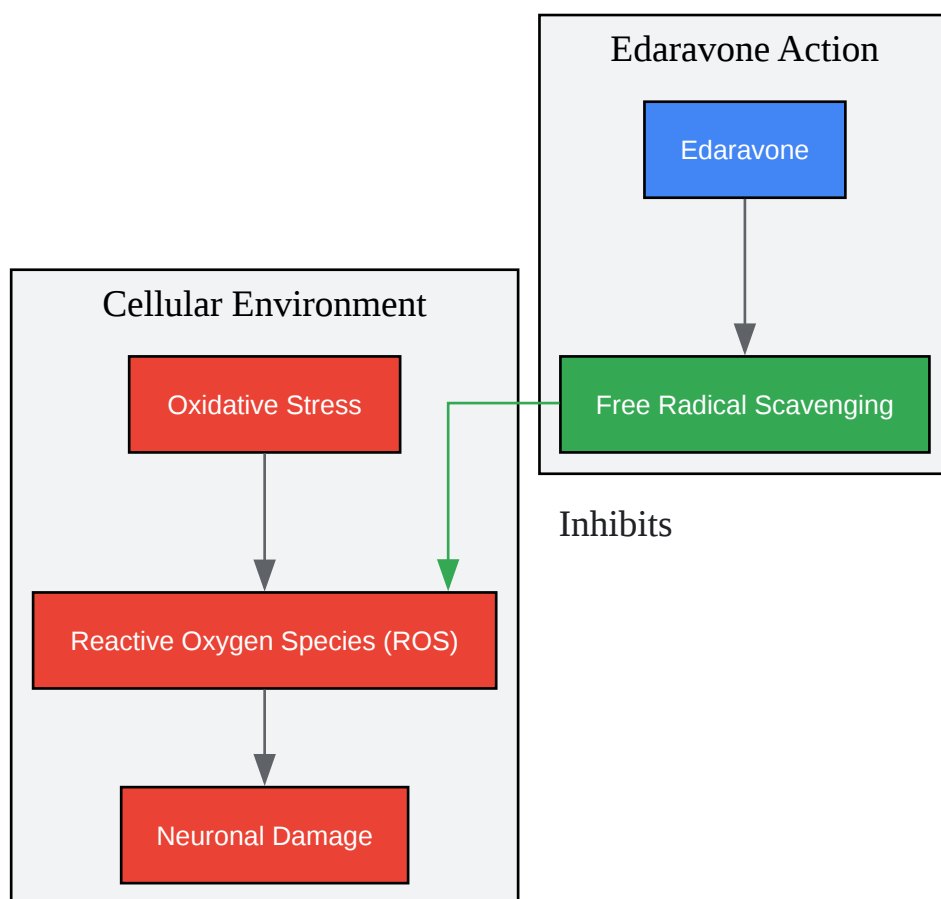
Parameter	Value	Reference
Tmax (h)	0.5	[4]
Cmax (ng/mL)	~1656	[4]
Absolute Bioavailability (%)	~57	[3][4]
Apparent Volume of Distribution (Vd/F) (L)	164	[4]
Terminal Elimination Half-life (t1/2) (h)	4.5 - 9.0	[3]
Apparent Total Clearance (CL/F) (L/h)	67.9	[4]

Table 3: Projected Pharmacokinetic Profile of a Deuterated Edaravone Analog

Parameter	Projected Change Compared to Edaravone	Rationale
Tmax	Likely similar	Absorption is generally not affected by deuteration.
Cmax	Potentially higher	Reduced first-pass metabolism could lead to higher peak concentrations.
AUC	Significantly increased	Slower metabolism would lead to greater overall drug exposure.
Volume of Distribution	Likely unchanged	Deuteration does not typically alter tissue distribution.
Terminal Elimination Half-life	Significantly longer	The primary goal of deuteration is to slow metabolic clearance, thereby extending the half-life.
Total Clearance	Significantly reduced	The kinetic isotope effect would decrease the rate of metabolic clearance.

Mechanism of Action: Free Radical Scavenging

Edaravone exerts its neuroprotective effects by acting as a potent antioxidant. It scavenges harmful free radicals, such as hydroxyl radicals and peroxynitrite, which are implicated in the pathophysiology of neurodegenerative diseases. This action helps to mitigate oxidative stress and reduce neuronal damage. The fundamental mechanism of action is not expected to differ for a deuterated analog.

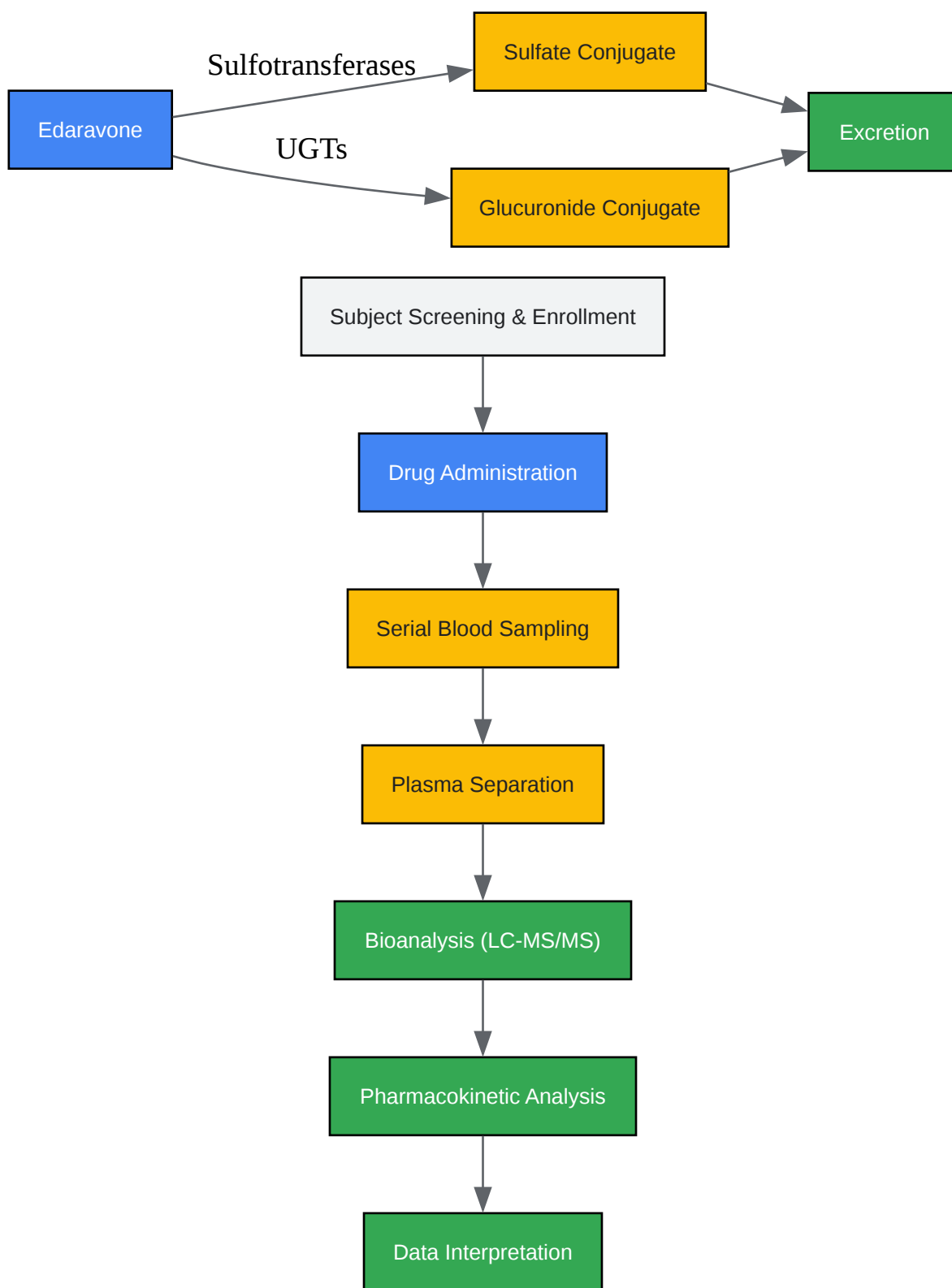


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Caption: Edaravone's mechanism of action against oxidative stress.

Metabolism of Edaravone

Edaravone is extensively metabolized in the liver to pharmacologically inactive sulfate and glucuronide conjugates.^[1] This metabolic process is a key determinant of its pharmacokinetic profile.



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References

- 1. Evaluation of Pharmacokinetics, Safety, and Drug-Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of Edaravone Oral Suspension in Patients With Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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